![molecular formula C17H14ClNO3 B6409702 6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261937-28-3](/img/structure/B6409702.png)
6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid (6-Cl-2-CPPCA) is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 72-74°C and a molecular weight of 343.5 g/mol. 6-Cl-2-CPPCA is an important intermediate in the synthesis of many compounds and has been used in the synthesis of drugs, agrochemicals, and other pharmaceuticals.
Mechanism of Action
6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). It has also been shown to bind to several proteins, such as the nuclear receptor PPARα and the cytochrome P450 enzyme CYP2C9. The mechanism of action of 6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% is not fully understood, but it is believed to involve the inhibition of enzyme activity and the binding to proteins.
Biochemical and Physiological Effects
6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including COX-2, LOX, and COX-1. It has also been shown to bind to several proteins, such as PPARα and CYP2C9. In addition, 6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to have anti-inflammatory, anti-proliferative, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of 6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% in laboratory experiments. It is not water-soluble, so it must be dissolved in a non-aqueous solvent before use. In addition, it can be toxic if ingested, so it should be handled with care.
Future Directions
There are a number of potential future directions for the use of 6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% in scientific research. It could be used in the study of enzyme inhibition and protein-ligand binding. It could also be used in the study of drug design and development. In addition, 6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% could be used in the study of the biochemical and physiological effects of other compounds. Finally, 6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% could be used in the synthesis of other organic compounds, such as peptides and peptidomimetics.
Synthesis Methods
6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% can be synthesized by the reaction of 2-chlorobenzoic acid and 3-cyclopropylaminocarbonylbenzene. The reaction is carried out in a non-aqueous solvent such as acetonitrile or dimethylformamide at a temperature of 70-80°C. The reaction is complete in 4-6 hours and yields a white solid with a purity of 95%.
Scientific Research Applications
6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% is widely used in scientific research applications due to its wide range of biochemical and physiological effects. It has been used in the synthesis of various drugs, agrochemicals, and other pharmaceuticals. It is also used in the synthesis of peptides, peptidomimetics, and other organic compounds. In addition, 6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% has been used in the study of enzyme inhibition, protein-ligand binding, and other biochemical and physiological processes.
properties
IUPAC Name |
2-chloro-6-[3-(cyclopropylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-6-2-5-13(15(14)17(21)22)10-3-1-4-11(9-10)16(20)19-12-7-8-12/h1-6,9,12H,7-8H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUPEJRAVXUOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C(=CC=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691753 |
Source
|
Record name | 3-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid | |
CAS RN |
1261937-28-3 |
Source
|
Record name | 3-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.